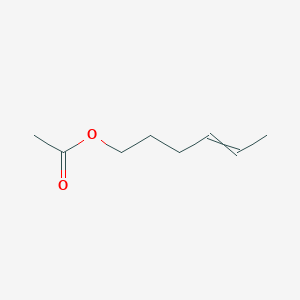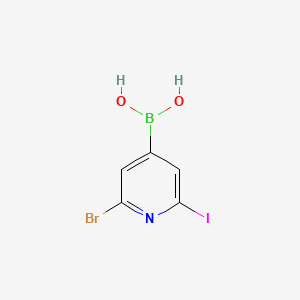
Hex-4-enylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-4-enylacetate, also known as (E)-4-hexen-1-yl acetate, is an organic compound with the molecular formula C8H14O2. It is an ester formed from hex-4-en-1-ol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-4-enylacetate can be synthesized through the esterification of hex-4-en-1-ol with acetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where hex-4-en-1-ol and acetic acid are fed into a reactor with a catalyst. The product is then distilled to achieve the desired purity. Industrial methods focus on optimizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Hex-4-enylacetate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to alcohol.
Substitution: Sodium hydroxide (NaOH) for hydrolysis of the ester to the corresponding alcohol and acetic acid.
Major Products Formed:
Epoxides and diols: from oxidation.
Alcohols: from reduction.
Alcohol and acetic acid: from hydrolysis.
Scientific Research Applications
Hex-4-enylacetate has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in plant-insect interactions, as it is a component of some plant volatiles.
Medicine: Investigated for potential therapeutic properties due to its bioactivity.
Industry: Widely used in the fragrance and flavor industry for its fruity aroma
Mechanism of Action
The mechanism of action of hex-4-enylacetate involves its interaction with olfactory receptors in the sensory system, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its use .
Comparison with Similar Compounds
Hex-4-enylacetate can be compared with other similar esters such as:
- Pent-2-en-1-yl acetate
- Hexyl acetate
- Hept-2-en-1-yl acetate
Uniqueness: this compound is unique due to its specific structure, which includes a double bond at the fourth position, contributing to its distinct chemical reactivity and olfactory properties. This sets it apart from other esters that may have different chain lengths or positions of unsaturation .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
hex-4-enyl acetate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3-4H,5-7H2,1-2H3 |
InChI Key |
SXIMDPDAXHQFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5,7-Trimethylbenzo[b]thiophene](/img/structure/B14068281.png)

![1-Propanesulfonic acid, 3-[(3-hydroxyphenyl)propylamino]-](/img/structure/B14068289.png)



![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)




![2-(m-Tolyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B14068337.png)
